REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[F:8][C:9]([F:32])([F:31])[C:10]([C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:23][CH2:22][N:21](C(OC(C)(C)C)=O)[CH2:20][CH2:19]2)=[CH:14][CH:13]=1)=[O:11]>C(Cl)Cl>[F:32][C:9]([F:8])([F:31])[C:10]([C:12]1[CH:13]=[CH:14][C:15]([N:18]2[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]2)=[CH:16][CH:17]=1)=[O:11]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while warming up to RT
|
Type
|
CUSTOM
|
Details
|
It was evaporated down i.vac
|
Type
|
CUSTOM
|
Details
|
the crude product was further reacted without purification
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)C1=CC=C(C=C1)N1CCNCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |